molecular formula C11H17NO B13125189 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Cat. No.: B13125189
M. Wt: 179.26 g/mol
InChI Key: ZHNOMUYQFOZPDC-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol typically involves the reaction of 2,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2,4-dimethylphenyl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on a chiral carbon, which imparts specific stereochemical properties. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and enhances its utility in various applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-3-(2,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(9(2)5-8)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3

InChI Key

ZHNOMUYQFOZPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(CO)N)C

Origin of Product

United States

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